molecular formula C11H13BrO3 B8724123 ethyl 2-(bromomethyl)-6-methoxybenzoate

ethyl 2-(bromomethyl)-6-methoxybenzoate

Cat. No.: B8724123
M. Wt: 273.12 g/mol
InChI Key: HMEBUWRVVLVFOF-UHFFFAOYSA-N
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Description

ethyl 2-(bromomethyl)-6-methoxybenzoate is an organic compound with the molecular formula C11H13BrO3 It is a derivative of benzoic acid and features a bromomethyl group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

ethyl 2-(bromomethyl)-6-methoxybenzoate can be synthesized through several methods. One common approach involves the bromination of ethyl 6-methoxybenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride or chlorobenzene under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of ethyl 2-bromomethyl-6-methoxybenzoate may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) in methanol are commonly used.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are employed.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups depending on the nucleophile used.

    Oxidation: Products include aldehydes or carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

Scientific Research Applications

ethyl 2-(bromomethyl)-6-methoxybenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.

    Material Science: It is utilized in the preparation of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-bromomethyl-6-methoxybenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution, while the methoxy group can participate in various oxidation and reduction reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-methoxybenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Ethyl 4-bromomethylbenzoate: The bromomethyl group is positioned differently on the benzene ring, leading to different reactivity patterns.

Uniqueness

ethyl 2-(bromomethyl)-6-methoxybenzoate is unique due to the presence of both a bromomethyl and a methoxy group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it a valuable intermediate in various chemical transformations.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C11H13BrO3/c1-3-15-11(13)10-8(7-12)5-4-6-9(10)14-2/h4-6H,3,7H2,1-2H3

InChI Key

HMEBUWRVVLVFOF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1OC)CBr

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 2-methoxy-6-methylbenzoate (0.813 g, 4.19 mmol) in CCl4 (8 mL) was added recrystallized N-bromosuccinimide (0.751 g, 4.22 mmol) followed by benzoyl peroxide (52 mg, 0.22 mmol). The resultant mixture was heated to reflux for 90 minutes then cooled to room temperature. The mixture was diluted with diethyl ether (50 mL), filtered through filter paper, and the filtrate was concentrated. Purification of the crude material by column chromatography (8:1 hexanes-EtOAc) provided 0.68 g (60%) of ethyl 6-(bromomethyl)-2-methoxybenzoate as a colorless oil. 1H NMR (CDCl3) δ 1.42 (t, 3H, J=7.2 Hz), 3.84 (s, 3H), 4.45 (q, 2H, J=7.2 Hz), 4.50 (s, 2H), 6.89 (d, 1H, J=8.4 Hz), 7.01 (d, 1H, J=7.2 Hz), 7.34 (dd, 1H, J=7.2, 8.4 Hz).
Quantity
0.813 g
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
0.751 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
52 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods II

Procedure details

2-Methoxy-6-methylbenzoic acid ethyl ester (500 mg, 2.67 mmol), N-bromosuccinimide (483.8 mg, 2.72 mmol) and 2,2′-azobis(2-methyl-propionitrile) (30.2 mg, 0.123 mmol) in carbon tetrachloride (10 ml) were heated to reflux. After 18 hours, the reaction mixture was evaporated to dryness in vacuo. The residue was dissolved in dichloromethane (100 ml) and washed with water (2×50 ml). The organic layer was dried (MgSO4), filtered and the solvent evaporated in vacuo. The residue (702 mg) was purified by column chromatography using a mixture of hexanes/dichloromethane (1:1) as eluent, which afforded 573 mg (85%) of 6-bromomethyl-2-methoxy-benzoic acid ethyl ester as an oil.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
483.8 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
30.2 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods III

Procedure details

19.56 g of N-bromosuccinimide and 4.84 g of benzoyl peroxide were added to a solution of 19.40 g of ethyl 2-methoxy-6-methylbenzoate in 150 ml of carbon tetrachloride. The reaction medium was refluxed for 6 hours (no further change). The reaction medium was cooled to 5° C. and the succinimide was filtered. The organic phase was washed with a saturated sodium hydrogen carbonate solution (2×150 ml), dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel (column puriFlash, IR-50SI/800G, Spot II) eluted with heptane/ethyl acetate (gradient). 15.5 g of ethyl 2-bromomethyl-6-methoxybenzoate were obtained in the form of a yellow oil which later crystallizes. Yield=56%.
Quantity
19.56 g
Type
reactant
Reaction Step One
Quantity
4.84 g
Type
reactant
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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